

Fatigue Life of High-Performance Engineering Plastics: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polyamide PA61/MACMT*

Cat. No.: *B1166553*

[Get Quote](#)

A detailed comparison of the fatigue performance of PA61/MACMT and other leading engineering plastics, including Polyphthalamide (PPA), Polyamide 66 (PA66), Polyether Ether Ketone (PEEK), and Polyphenylene Sulfide (PPS), is presented for researchers, scientists, and professionals in material science and product development. This guide synthesizes available experimental data to offer an objective performance overview.

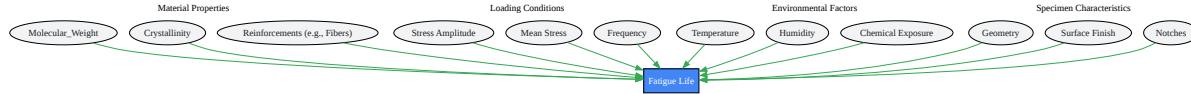
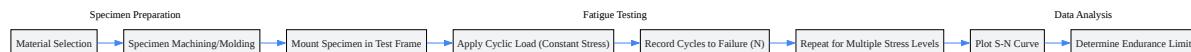
The selection of appropriate materials for applications subjected to cyclic loading is critically dependent on their fatigue life. This guide provides a comparative analysis of the fatigue resistance of several high-performance engineering plastics. Due to the limited public availability of specific fatigue data for PA61/MACMT, a qualitative assessment based on the properties of similar amorphous polyamides is provided, alongside quantitative data for other well-established engineering plastics.

Comparative Fatigue Life Data

The following table summarizes the fatigue endurance limit of various engineering plastics. The endurance limit is the stress level below which a material can withstand a very large number of loading cycles (typically >1 million) without failure.

Material	Grade	Fatigue Endurance	
		Limit (MPa) @ Cycles	Test Conditions
PA61/MACMT	-	Data not publicly available; estimated to be comparable to other high-performance amorphous polyamides.	-
PPA	50% Short Fiber Reinforced	Master S-N curve developed, but specific endurance limit not stated. [1]	Not specified. [1]
PA66	33 wt% Short E-glass Fiber Reinforced	Significantly higher in flow direction than normal to flow direction. [2]	Stress-controlled fatigue tests. [2]
PEEK	Unfilled	30–40 MPa @ 10^6 – 10^7 cycles	Room temperature, dry.
30% Carbon Fiber-Reinforced	50–70 MPa @ 10^6 – 10^7 cycles	Superior load distribution and stiffness.	
PPS	Unfilled	Approx. 1/3 to 1/4 of static strength.	Flexural fatigue tests (ASTM D671). [3]
Carbon Fiber Reinforced	Infinite fatigue life at 1 million cycles under 80% of maximum stress. [4]	Not specified. [4]	

Experimental Protocols



The fatigue life of engineering plastics is typically determined through standardized testing procedures. The following protocol outlines a general methodology based on recognized standards.

Standard Test Method for Uniaxial Fatigue Properties of Plastics (ASTM D7791)

This standard is commonly used to determine the fatigue properties of plastics under tension and compression loading.

- **Specimen Preparation:** Standardized test specimens (e.g., dog-bone shape) are injection molded or machined from the material under investigation. The surface finish of the specimens is critical and should be consistent to avoid premature failure initiation from surface defects.
- **Test Setup:** A servo-hydraulic or an all-electric dynamic testing machine capable of applying cyclic loads is used. The specimen is securely held in grips, and a load cell measures the applied force. An extensometer can be used to measure strain.
- **Test Parameters:**
 - **Loading Waveform:** A sinusoidal or square waveform is typically used.
 - **Stress Ratio (R):** The ratio of minimum stress to maximum stress in a cycle ($R = \sigma_{\min} / \sigma_{\max}$). A common value for tension-tension fatigue is $R = 0.1$.
 - **Frequency:** The number of cycles per second (Hz). The frequency should be selected to avoid significant hysteretic heating of the specimen, which can affect the fatigue life. For many polymers, frequencies in the range of 1-10 Hz are used.
 - **Stress Levels:** A range of maximum stress levels is chosen, typically as a percentage of the material's ultimate tensile strength.
- **Procedure:**
 - The specimen is subjected to cyclic loading at a constant stress level until it fails (fractures).

- The number of cycles to failure (N) is recorded for that stress level (S).
- This procedure is repeated for several specimens at different stress levels.
- Data Analysis: The collected data (S and N) are plotted on a semi-log or log-log scale to generate an S-N curve (also known as a Wöhler curve). The endurance limit is determined from this curve as the stress level at which the curve becomes horizontal, or the stress level corresponding to a high number of cycles (e.g., 10^7 cycles) without failure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. All About PPA: High-Temperature, High-Strength Engineering Plastic for Automotive and Electronics [toponew.com]
- 3. scribd.com [scribd.com]
- 4. fatigue-resistance-of-carbon-fiber-polyphenylene-sulfide-composites-engineered-for-automotive-use - Ask this paper | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Fatigue Life of High-Performance Engineering Plastics: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166553#fatigue-life-comparison-of-pa61-macmt-and-other-engineering-plastics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com